molecular formula C19H10Cl3N3O2S B7835075 6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7835075
M. Wt: 450.7 g/mol
InChI Key: QTQZHSLOWZJSQY-UHFFFAOYSA-N
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Description

The compound with the identifier “6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to ensure consistent quality and high yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate protein functions, and affect cellular processes. These interactions are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

Uniqueness

What sets this compound apart from its similar compounds is its specific combination of functional groups and its unique reactivity profile. These characteristics make it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl3N3O2S/c20-11-3-1-10(2-4-11)17-14(8-23)18(27)25-19(24-17)28-9-16(26)13-6-5-12(21)7-15(13)22/h1-7H,9H2,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQZHSLOWZJSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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